molecular formula C9H14O4 B12562164 4-Hexenoic acid, 6-(acetyloxy)-4-methyl-, (4E)- CAS No. 188291-64-7

4-Hexenoic acid, 6-(acetyloxy)-4-methyl-, (4E)-

Katalognummer: B12562164
CAS-Nummer: 188291-64-7
Molekulargewicht: 186.20 g/mol
InChI-Schlüssel: HXRISNXSTGYYJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hexenoic acid, 6-(acetyloxy)-4-methyl-, (4E)- is an organic compound with the molecular formula C9H14O4 It is a derivative of hexenoic acid, characterized by the presence of an acetyloxy group and a methyl group at specific positions on the hexenoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexenoic acid, 6-(acetyloxy)-4-methyl-, (4E)- typically involves the esterification of 4-methyl-4-hexenoic acid with acetic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hexenoic acid, 6-(acetyloxy)-4-methyl-, (4E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the hexenoic acid moiety to a single bond, yielding saturated derivatives.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated hexanoic acid derivatives.

    Substitution: Various esters or amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Hexenoic acid, 6-(acetyloxy)-4-methyl-, (4E)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-Hexenoic acid, 6-(acetyloxy)-4-methyl-, (4E)- involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical reactions. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Hexenoic acid: The parent compound without the acetyloxy and methyl groups.

    4-Methyl-4-hexenoic acid: Similar structure but lacks the acetyloxy group.

    6-Acetyloxyhexanoic acid: Similar structure but lacks the double bond in the hexenoic acid moiety.

Uniqueness

4-Hexenoic acid, 6-(acetyloxy)-4-methyl-, (4E)- is unique due to the presence of both the acetyloxy and methyl groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

188291-64-7

Molekularformel

C9H14O4

Molekulargewicht

186.20 g/mol

IUPAC-Name

6-acetyloxy-4-methylhex-4-enoic acid

InChI

InChI=1S/C9H14O4/c1-7(3-4-9(11)12)5-6-13-8(2)10/h5H,3-4,6H2,1-2H3,(H,11,12)

InChI-Schlüssel

HXRISNXSTGYYJC-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCOC(=O)C)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.